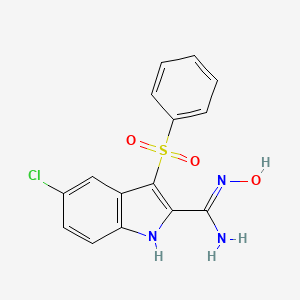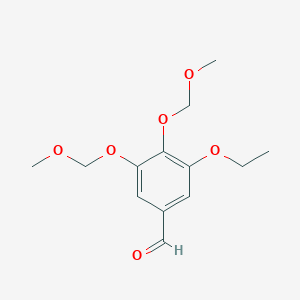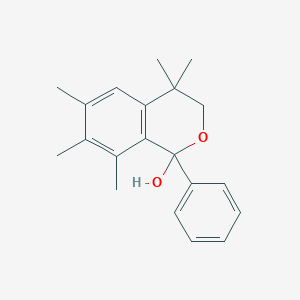![molecular formula C8H16N2O2 B14201920 Ethyl 3-[(2-aminoethyl)amino]but-2-enoate CAS No. 923001-77-8](/img/structure/B14201920.png)
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of ethyl acetoacetate and contains both amino and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethylenediamine. The general synthetic route involves:
Condensation Reaction: Ethyl acetoacetate reacts with ethylenediamine under basic conditions to form the intermediate product.
Cyclization: The intermediate undergoes cyclization to form the desired compound.
The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-[(2-aminoethyl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(2-aminoethyl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Lacks the additional aminoethyl group, resulting in different reactivity and applications.
Ethyl 3-(methylamino)but-2-enoate: Contains a methylamino group instead of an aminoethyl group, affecting its chemical properties and biological activity.
Ethyl 3-(phenylamino)but-2-enoate: The presence of a phenyl group introduces aromaticity, altering its interactions and applications.
Eigenschaften
CAS-Nummer |
923001-77-8 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl 3-(2-aminoethylamino)but-2-enoate |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)6-7(2)10-5-4-9/h6,10H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
PNXOBCTWOZVAJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


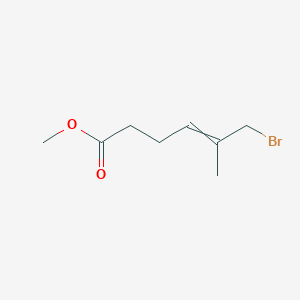
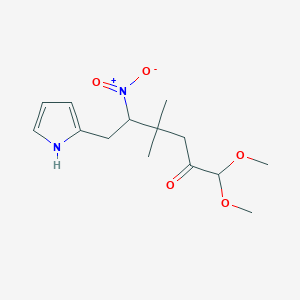

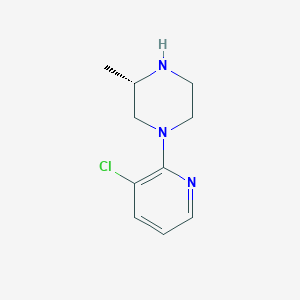
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
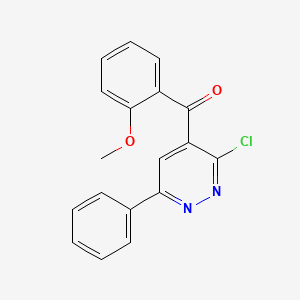
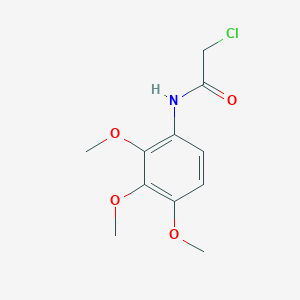
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)

